molecular formula C19H23N3OS B2967506 N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1444585-97-0

N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2967506
CAS No.: 1444585-97-0
M. Wt: 341.47
InChI Key: MNZWJPUJQOJGLT-UHFFFAOYSA-N
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Description

N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a chemical compound featuring an imidazole core, a structure of significant interest in medicinal chemistry and agrochemical research . The imidazole ring is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. Compounds with similar structural motifs, particularly those containing acetamide and substituted imidazole groups, have been investigated as novel nonpeptidic antagonists for receptors such as the bradykinin B1 receptor, which plays a key role in inflammatory and neuropathic pain pathways . This suggests potential research applications in developing tools for studying inflammation and nociception. Furthermore, molecular frameworks incorporating substituted phenyl-imidazole groups are frequently explored in the development of fungicidal agents for crop protection, indicating its potential utility in agricultural science . This product is intended for laboratory research purposes only to explore these and other biochemical mechanisms.

Properties

IUPAC Name

N-(cyclopenten-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21(3)16-6-4-5-7-16/h6,8-12H,4-5,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWJPUJQOJGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N(C)C3=CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide, with the CAS number 1444585-97-0, is a compound that has garnered interest due to its potential biological activities. Its unique structure, which includes an imidazole ring and a cyclopentene moiety, suggests that it may exhibit various pharmacological properties.

  • Molecular Formula : C19H23N3OS
  • Molecular Weight : 341.47 g/mol
  • Chemical Structure : The compound features a cyclopentene ring connected to an acetamide group and an imidazole derivative with a sulfur atom linking them.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed in various studies.

Antitumor Activity

Recent studies have indicated that compounds featuring imidazole rings often demonstrate significant antitumor properties. For instance, related imidazole derivatives have shown effectiveness against several tumor cell lines.

Case Study: In Vitro Antitumor Activity

A study assessing the cytotoxic effects of similar imidazole compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA2780 (Ovarian)10.5
Compound BHeLa (Cervical)15.2
This compoundTBDTBD

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. For example, some studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various imidazole derivatives:

CompoundMicroorganismZone of Inhibition (mm)
Compound CStaphylococcus aureus18
Compound DEscherichia coli15
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival.

Proposed Mechanisms:

  • Inhibition of Enzyme Activity : The sulfur atom in the compound may facilitate interactions with thiol groups in target proteins.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the cyclopentene moiety could contribute to membrane disruption in microbial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound shares core structural motifs with several analogs, including:

  • Imidazole-based acetamides (e.g., N-(1-cyanocyclopentyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, ).
  • Triazole-based acetamides (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives, ).
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide C₂₀H₂₂N₃OS* ~360.5* Imidazole, sulfanyl, acetamide, cyclopentenyl 3,5-dimethylphenyl, N-methyl, cyclopent-1-en-1-yl
N-(1-cyanocyclopentyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₈H₂₀N₄OS 340.4 Imidazole, sulfanyl, acetamide, cyanocyclopentyl 2-methylphenyl, 1-cyanocyclopentyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide C₂₁H₁₈N₅O₄ 404.4 Triazole, acetamide, naphthoxy, nitro 3-nitrophenyl, naphthalen-1-yloxy

*Inferred based on structural similarity to analogs; direct data unavailable.

Spectral and Physicochemical Properties

  • ¹H NMR signals for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.2–8.6 ppm) are typical .
  • Electron-donating vs.

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